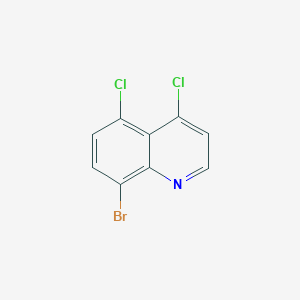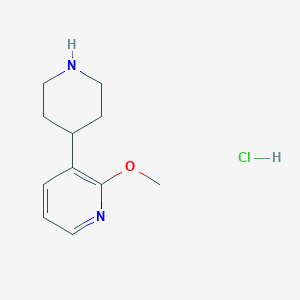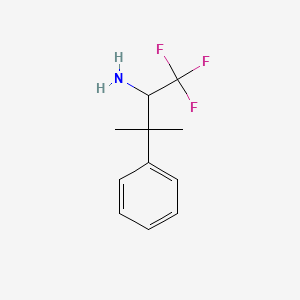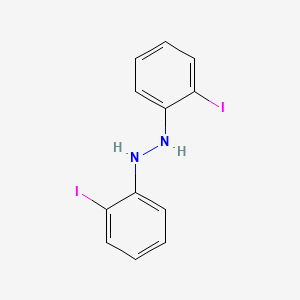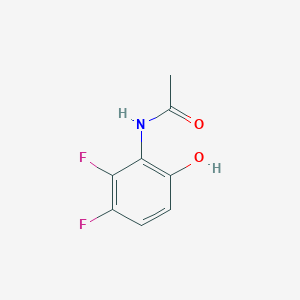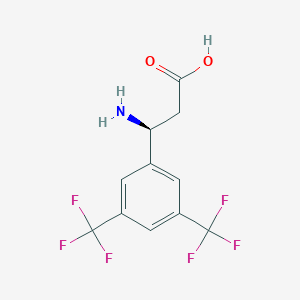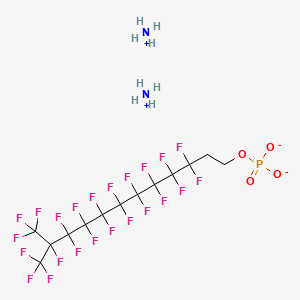
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine is a chiral compound that features a cyclopropyl group attached to a methanamine moiety, with a bromine and methoxy substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine typically involves the following steps:
Bromination of 3-methoxyphenyl: The starting material, 3-methoxyphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 3-bromo-5-methoxyphenyl.
Formation of cyclopropylmethanamine: Cyclopropylmethanamine can be synthesized via the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) with a β-dicarbonyl compound such as malononitrile.
Coupling reaction: The final step involves coupling the brominated phenyl compound with cyclopropylmethanamine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine substituent can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid.
Reduction: (S)-(3-Methoxyphenyl)(cyclopropyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Organic Synthesis: The compound is used in the development of new synthetic methodologies, particularly in the formation of chiral cyclopropane derivatives.
Biological Studies: It is employed in studying the biological activity of cyclopropyl-containing compounds, including their interactions with enzymes and receptors.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of (S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group can engage in unique interactions with biological macromolecules, influencing their activity. The bromine and methoxy substituents may also play a role in modulating the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(3-Methoxyphenyl)(cyclopropyl)methanamine: Lacks the bromine substituent, which may affect its reactivity and biological activity.
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.
Uniqueness
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine is unique due to the presence of both a bromine and methoxy group on the phenyl ring, combined with a cyclopropylmethanamine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
(S)-(3-bromo-5-methoxyphenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-5-8(4-9(12)6-10)11(13)7-2-3-7/h4-7,11H,2-3,13H2,1H3/t11-/m0/s1 |
Clé InChI |
PHXGIUZSRBUJHI-NSHDSACASA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)[C@H](C2CC2)N)Br |
SMILES canonique |
COC1=CC(=CC(=C1)C(C2CC2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)

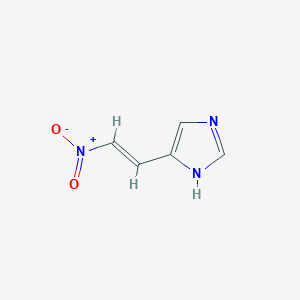
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
